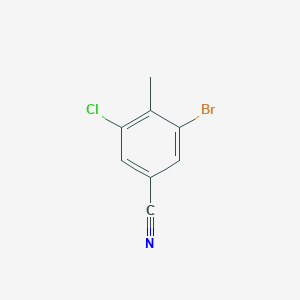

3-Bromo-5-chloro-4-methylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTUSNKXRILGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288623 | |

| Record name | 3-Bromo-5-chloro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939990-02-0 | |

| Record name | 3-Bromo-5-chloro-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939990-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Chloro 4 Methylbenzonitrile

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound. For 3-Bromo-5-chloro-4-methylbenzonitrile (C₈H₅BrClN), high-resolution mass spectrometry (HRMS) would be the method of choice.

The expected monoisotopic mass of this compound is approximately 230.49 g/mol . synquestlabs.com HRMS would provide a highly accurate mass measurement, typically to within a few parts per million (ppm), which helps to confirm the molecular formula.

Furthermore, the isotopic pattern observed in the mass spectrum would be highly characteristic due to the presence of bromine and chlorine. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This would result in a distinctive cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, providing strong evidence for the presence of one bromine and one chlorine atom in the molecule.

Analysis of the fragmentation pattern (MS/MS) would further elucidate the structure by showing the loss of specific fragments, such as the methyl group, the cyano group, or the halogen atoms.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotope Composition | Relative Abundance (%) |

| [M]⁺ | ¹²C₈¹H₅⁷⁹Br³⁵Cl¹⁴N | ~75% |

| [M+2]⁺ | ¹²C₈¹H₅⁸¹Br³⁵Cl¹⁴N / ¹²C₈¹H₅⁷⁹Br³⁷Cl¹⁴N | ~100% |

| [M+4]⁺ | ¹²C₈¹H₅⁸¹Br³⁷Cl¹⁴N | ~25% |

| This table is based on theoretical isotopic abundances and serves as a predictive model. |

Advanced Analytical Techniques for Characterization

Beyond NMR and MS, a suite of other advanced analytical techniques would be necessary for the complete characterization of this compound.

Infrared (IR) Spectroscopy: This technique would identify the characteristic functional groups present in the molecule. A sharp, strong absorption band around 2230-2210 cm⁻¹ would be expected for the nitrile (C≡N) stretching vibration. Other bands would correspond to C-H stretching and bending of the aromatic ring and the methyl group, as well as C-Cl and C-Br stretches in the lower frequency region.

Carbon-13 (¹³C) NMR Spectroscopy: This would provide information on the carbon skeleton of the molecule. Each of the eight carbon atoms in this compound would give a distinct signal, and their chemical shifts would be indicative of their chemical environment (e.g., aromatic, methyl, nitrile).

X-ray Crystallography: If a suitable single crystal of the compound could be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure, including bond lengths and angles, and the precise arrangement of the substituents on the benzene (B151609) ring.

While specific experimental data for this compound remains elusive in the scientific literature, the application of these standard and advanced spectroscopic and analytical methods would be essential for its unequivocal characterization and for monitoring its synthesis.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloro 4 Methylbenzonitrile

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the many-electron Schrödinger equation. For a molecule like 3-bromo-5-chloro-4-methylbenzonitrile, DFT can provide a detailed understanding of its geometry, electronic landscape, and reactivity.

Optimized Molecular Geometry Determination

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

These geometric parameters are crucial as they influence the molecule's physical and chemical properties. For instance, the planarity of the benzene (B151609) ring and the orientation of the substituents (bromo, chloro, methyl, and nitrile groups) would be determined. Studies on similar molecules, such as 4-bromo-3-methylbenzonitrile (B1271910), have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to obtain reliable geometric parameters. orientjchem.org For this compound, a similar approach would be expected to yield accurate predictions of its structure.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) (Note: The following data is illustrative and not based on actual published research for this specific molecule, as such data is not currently available.)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-CN Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C-C (aromatic) Bond Angle | ~120° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netresearchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For this compound, DFT calculations would map the distribution of these orbitals and quantify the energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: The following data is illustrative and not based on actual published research for this specific molecule.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the halogen atoms due to their high electronegativity. The hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting reaction sites. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It allows for the investigation of charge transfer interactions between filled (donor) and vacant (acceptor) orbitals, which are key to understanding molecular stability and reactivity. researchgate.net

Dipole Moment and Polarizability Calculations

DFT calculations can provide accurate predictions of the dipole moment vector (magnitude and direction) and the polarizability tensor for this compound. These values are important for understanding its solubility in different solvents and its behavior in condensed phases.

Table 3: Predicted Dipole Moment and Polarizability for this compound (Illustrative) (Note: The following data is illustrative and not based on actual published research for this specific molecule.)

| Property | Predicted Value |

|---|---|

| Dipole Moment (Debye) | - |

| Mean Polarizability (a.u.) | - |

First-Order Hyperpolarizability and Non-linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics. nih.gov The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Molecules with large β values are promising candidates for NLO materials.

Computational methods, particularly DFT, can be used to predict the first-order hyperpolarizability of this compound. researchgate.net The presence of electron-withdrawing groups (bromo, chloro, and nitrile) and an electron-donating group (methyl) on the benzene ring can lead to significant intramolecular charge transfer, which is a key factor for enhancing NLO properties. nih.gov Theoretical calculations of β would provide valuable insights into the potential of this molecule for NLO applications.

Table 4: Predicted First-Order Hyperpolarizability for this compound (Illustrative) (Note: The following data is illustrative and not based on actual published research for this specific molecule.)

| Component | Predicted Value (a.u.) |

|---|---|

| β_total | - |

Theoretical Vibrational Frequency Calculations and Spectral Simulations

No theoretical vibrational frequency calculations or spectral simulations for this compound have been reported in the available scientific literature.

Comparison and Validation of Theoretical Data with Experimental Spectroscopic Results

As no theoretical data has been published, a comparison and validation with experimental spectroscopic results for this compound cannot be performed.

Conformational Analysis and Stability Studies

There are no published conformational analyses or stability studies for this compound.

Crystallographic Analysis and Solid State Structural Studies of 3 Bromo 5 Chloro 4 Methylbenzonitrile

Single-Crystal X-ray Diffraction Methodologies

Detailed information regarding the experimental setup, data collection, and structure refinement parameters used for the crystallographic analysis of 3-Bromo-5-chloro-4-methylbenzonitrile is not available.

Molecular Planarity and Conformation in the Crystalline State

Without experimental data, a definitive analysis of the bond lengths, bond angles, and dihedral angles that determine the planarity and conformation of the molecule in its crystalline form cannot be presented.

Intermolecular Interactions (e.g., π-π Stacking, Halogen Bonding)

A description of the specific intermolecular forces, such as potential π-π stacking or halogen bonding, that govern the crystal structure of this compound cannot be accurately detailed without crystallographic data.

Crystal Packing and Supramolecular Architecture

An analysis of the arrangement of molecules within the unit cell and the resulting supramolecular architecture is contingent on the availability of a determined crystal structure, which is currently not published.

Reactivity and Mechanistic Studies of 3 Bromo 5 Chloro 4 Methylbenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions with aryl halides are generally sluggish unless the ring is activated by potent electron-withdrawing groups. libretexts.org

The accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring.

For this pathway to be favorable, the negative charge of the Meisenheimer complex must be effectively stabilized. This stabilization is typically achieved by strong electron-withdrawing groups (such as -NO₂, and to a lesser extent, -CN) positioned ortho or para to the leaving group. youtube.comyoutube.com These groups delocalize the negative charge through resonance.

In the case of 3-bromo-5-chloro-4-methylbenzonitrile, the primary electron-withdrawing group is the cyano moiety. However, both the bromine (at C3) and the chlorine (at C5) are situated meta to the cyano group at C1. Consequently, the cyano group cannot effectively stabilize the negative charge of the Meisenheimer intermediate via resonance if a nucleophile were to attack either C3 or C5. This lack of ortho or para activation means that this compound is not highly susceptible to SNAr reactions under standard conditions, and forcing conditions (e.g., high temperature and pressure) would likely be required to facilitate such a transformation.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com The feasibility and regioselectivity of EAS reactions on this compound are governed by the combined directing and activating/deactivating effects of the existing substituents.

The directing effects of the individual substituents are as follows:

Cyano (-CN): A deactivating group that directs incoming electrophiles to the meta position due to its strong electron-withdrawing nature. libretexts.orglibretexts.org

Bromo (-Br) and Chloro (-Cl): These halogens are deactivating groups but act as ortho, para-directors. libretexts.orgpressbooks.pub

Methyl (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu

| Position | Relation to -CN (meta-director) | Relation to -Br (o,p-director) | Relation to -CH₃ (o,p-director) | Relation to -Cl (o,p-director) | Predicted Outcome |

|---|---|---|---|---|---|

| C2 | ortho (unfavored) | ortho (favored) | meta (unfavored) | meta (unfavored) | Weakly favored by -Br, but strongly disfavored by -CN and sterically hindered. |

| C6 | ortho (unfavored) | meta (unfavored) | meta (unfavored) | ortho (favored) | Weakly favored by -Cl, but strongly disfavored by -CN and sterically hindered. |

Given the strong deactivation by the cyano group at the adjacent C2 and C6 positions, and the steric hindrance from the flanking halogens, EAS reactions on this substrate are expected to be very slow and require harsh reaction conditions.

Oxidation and Reduction Chemistry of the Benzonitrile (B105546) Moiety

The benzonitrile functional group can undergo several key transformations, including hydrolysis and reduction.

Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically with heating. oup.comweebly.com The reaction proceeds through a benzamide (B126) intermediate. oup.com

Acid-catalyzed hydrolysis: Involves protonation of the nitrile nitrogen, followed by the rate-limiting attack of water on the carbon atom. rsc.org

Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. weebly.com

For this compound, hydrolysis would yield 3-bromo-5-chloro-4-methylbenzoic acid.

Reduction: The cyano group is susceptible to reduction by various reagents to form either a primary amine or an aldehyde.

Reduction to Amine: This is a common transformation that yields a benzylamine (B48309) derivative. It can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with H₂ gas over metal catalysts such as palladium, platinum, or nickel. libretexts.orgwikipedia.org Various other reagents, including diisopropylaminoborane, have also been shown to effectively reduce aromatic nitriles. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as bromine and chlorine, can facilitate this reduction. nih.gov

Reduction to Aldehyde: The nitrile can be partially reduced to an aldehyde using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup. wikipedia.org This reaction proceeds via an imine intermediate which is hydrolyzed to the final aldehyde product.

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺, heat; or NaOH, H₂O, heat | Carboxylic Acid (-COOH) |

| Reduction to Amine | 1. LiAlH₄, 2. H₂O; or H₂, Pd/C | Primary Amine (-CH₂NH₂) |

| Reduction to Aldehyde | 1. DIBAL-H, 2. H₂O | Aldehyde (-CHO) |

General Coupling Reactions Involving Halogenated Benzonitriles

The presence of two different halogen atoms (bromine and chlorine) makes this compound an excellent substrate for regioselective palladium-catalyzed cross-coupling reactions. In these reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C3 position.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.org For the target molecule, selective coupling would occur at the C-Br bond to yield 3-aryl-5-chloro-4-methylbenzonitrile derivatives. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.org This method is highly effective for forming C(sp²)-C(sp) bonds. libretexts.orgrsc.org Given the differential reactivity of the halogens, the reaction would selectively form a 3-alkynyl-5-chloro-4-methylbenzonitrile.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.gov This reaction would also proceed selectively at the more reactive C-Br bond, affording 3-alkenyl-5-chloro-4-methylbenzonitrile products.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Site of Reaction |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex + Base | C3 (selective over C5) |

| Sonogashira | R-C≡CH | Pd(0) complex + Cu(I) + Base | C3 (selective over C5) |

| Heck | Alkene | Pd(0) complex + Base | C3 (selective over C5) |

Steric and Electronic Effects of Substituents on Reaction Outcomes

The outcome of any reaction involving this compound is a direct result of the combined steric and electronic influences of its substituents.

Electronic Effects:

The cyano group exerts a powerful electron-withdrawing influence through both induction (-I) and resonance (-M). rsc.org This effect deactivates the entire ring to electrophilic attack and makes the nitrile carbon itself electrophilic, susceptible to attack by nucleophiles (in hydrolysis and reduction).

The methyl group is electron-donating through induction (+I) and hyperconjugation, activating the ring toward EAS. msu.edu

Steric Effects:

The central methyl group at C4 is flanked by the bulky bromine and chlorine atoms at C3 and C5. This arrangement creates significant steric hindrance.

In EAS, this steric crowding around the only available positions (C2 and C6) can impede the approach of an incoming electrophile, further reducing the reaction rate. msu.edu

In cross-coupling reactions, the groups adjacent to the reactive C-Br and C-Cl bonds can influence the rate of oxidative addition to the palladium catalyst. The steric bulk around the C-Br bond (flanked by the methyl and cyano groups) and the C-Cl bond (flanked by the methyl and a hydrogen) could potentially modulate their relative reactivities, although the intrinsic electronic difference between C-Br and C-Cl bonds is typically the dominant factor. researchgate.net

The interplay of these effects is crucial. For instance, in cross-coupling, the electronic properties of the halogens dictate that the C-Br bond is more reactive, while steric factors around this bond will influence the specific reaction conditions required for an efficient transformation.

Structure Activity Relationship Studies and Analogues of 3 Bromo 5 Chloro 4 Methylbenzonitrile

Systematic Synthesis and Characterization of Structural Analogues

The synthesis of 3-bromo-5-chloro-4-methylbenzonitrile and its analogues typically involves multi-step synthetic routes, starting from readily available substituted toluenes or benzonitriles. A common strategy involves the electrophilic halogenation of a 4-methylbenzonitrile precursor. The directing effects of the nitrile and methyl groups, along with the specific reaction conditions, guide the regioselective introduction of bromine and chlorine atoms.

For instance, a plausible synthetic pathway could start with the bromination of 4-methylbenzonitrile, followed by chlorination. The characterization of these synthesized analogues is systematically performed using a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise substitution pattern on the aromatic ring. Infrared (IR) spectroscopy helps in identifying the characteristic functional groups, particularly the nitrile (-C≡N) stretching vibration. Mass spectrometry (MS) confirms the molecular weight and elemental composition of the synthesized compounds.

A hypothetical series of structural analogues for comparative studies could include:

Analogue 1: 3,5-Dibromo-4-methylbenzonitrile

Analogue 2: 3,5-Dichloro-4-methylbenzonitrile

Analogue 3: 3-Bromo-4-methylbenzonitrile

Analogue 4: 5-Chloro-4-methylbenzonitrile

Comparative Spectroscopic and Computational Analysis of Substituted Benzonitriles

The spectroscopic and computational analysis of this compound and its analogues reveals key insights into their electronic structure and geometry.

Spectroscopic Analysis:

NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment. The electron-withdrawing nature of the halogens and the nitrile group generally leads to a downfield shift of the aromatic proton signals. The position of the methyl group's proton signal provides a reference point. In ¹³C NMR, the carbons attached to the halogens exhibit characteristic shifts influenced by both electronegativity and the heavy atom effect. researchgate.netorientjchem.orgnih.govorientjchem.org

IR Spectroscopy: The nitrile stretching frequency in substituted benzonitriles is influenced by the electronic effects of the other substituents. Electron-withdrawing groups, such as halogens, tend to increase the frequency of the -C≡N stretching vibration. researchgate.netorientjchem.org

UV-Vis Spectroscopy: The ultraviolet absorption spectra of these compounds are characterized by π-π* transitions within the aromatic ring. The position and intensity of these absorption bands can be modulated by the substituents, providing information about the electronic conjugation and energy levels within the molecule. researchgate.net

Computational Analysis:

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. orientjchem.orgresearchgate.net These calculations can provide optimized molecular geometries, Mulliken charge distributions, and molecular orbital energies (HOMO and LUMO). For this compound, computational analysis would likely show a polarized C-Br and C-Cl bond, contributing to the electrophilic character of the carbon atoms attached to the halogens. The nitrile group also contributes significantly to the molecule's dipole moment. researchgate.net

Below is a hypothetical interactive data table summarizing expected spectroscopic and computational data for this compound and its analogues.

| Compound | ¹H NMR (Aromatic H, ppm) | ¹³C NMR (C-CN, ppm) | IR (-C≡N, cm⁻¹) | Calculated Dipole Moment (D) |

| This compound | 7.8 - 8.1 | ~118 | ~2235 | ~3.5 |

| 3,5-Dibromo-4-methylbenzonitrile | 7.9 - 8.2 | ~119 | ~2238 | ~3.2 |

| 3,5-Dichloro-4-methylbenzonitrile | 7.7 - 8.0 | ~117 | ~2232 | ~3.8 |

| 3-Bromo-4-methylbenzonitrile | 7.5 - 7.9 | ~120 | ~2230 | ~3.0 |

| 5-Chloro-4-methylbenzonitrile | 7.4 - 7.8 | ~119 | ~2228 | ~3.3 |

Note: The values in this table are estimations based on general principles and data from related compounds and are for illustrative purposes.

Influence of Halogen and Methyl Group Positions on Molecular Properties and Reactivity

The positions of the halogen and methyl groups on the benzonitrile (B105546) ring have a profound impact on the molecule's properties and reactivity due to a combination of inductive and resonance effects.

Inductive Effects: Both bromine and chlorine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. The methyl group, on the other hand, is electron-donating through an inductive effect (+I), which tends to activate the ring. stpeters.co.inlibretexts.orglumenlearning.com

In this compound, the two halogen atoms at the meta positions relative to the nitrile group and ortho/meta to the methyl group create a complex electronic landscape. The electron-withdrawing nature of the halogens and the nitrile group makes the aromatic ring electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution. The nitrile group itself is an electrophilic center and can undergo nucleophilic attack. numberanalytics.com The steric bulk of the bromine and chlorine atoms can also influence the approach of reagents to adjacent positions.

The following table summarizes the expected electronic effects of the substituents in this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -Br | 3 | -I (withdrawing) | +R (donating) | Deactivating |

| -Cl | 5 | -I (withdrawing) | +R (donating) | Deactivating |

| -CH₃ | 4 | +I (donating) | N/A | Activating |

| -CN | 1 | -I (withdrawing) | -R (withdrawing) | Strongly Deactivating |

Development of Structure-Reactivity Models for Halogenated Nitriles

The development of structure-reactivity models, such as Quantitative Structure-Activity Relationship (QSAR) models, is essential for predicting the properties and reactivity of halogenated nitriles without the need for extensive experimental work. nih.gov These models correlate structural or physicochemical descriptors of molecules with their observed reactivity.

For a series of halogenated benzonitriles, relevant descriptors could include:

Electronic Descriptors: Hammett constants (σ), calculated Mulliken charges, dipole moments, and HOMO/LUMO energies.

Steric Descriptors: Taft steric parameters (Es), molecular volume, and surface area.

Hydrophobic Descriptors: The partition coefficient (log P).

By systematically varying the halogen and methyl group positions in a series of benzonitrile analogues and measuring a specific reactivity parameter (e.g., the rate constant for a nucleophilic substitution reaction), a mathematical model can be developed. For instance, a linear regression model might take the form:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

where 'k' is the rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such models can be used to predict the reactivity of new, unsynthesized halogenated nitriles and to gain a deeper understanding of the factors that govern their chemical behavior. rsc.orgchemrxiv.org The development of these models relies on the availability of consistent and high-quality experimental data for a training set of compounds.

Emerging Research Directions and Future Perspectives for 3 Bromo 5 Chloro 4 Methylbenzonitrile

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of halogenated aromatic nitriles traditionally involves multi-step processes that can utilize hazardous reagents and generate significant chemical waste. The principles of green chemistry aim to mitigate these issues by designing environmentally benign synthetic routes. bookpi.orgacsgcipr.org Future research on 3-Bromo-5-chloro-4-methylbenzonitrile will likely focus on developing sustainable synthesis protocols that improve safety, reduce waste, and enhance efficiency.

Current green chemistry trends suggest several promising avenues. For instance, the bromination and chlorination of the aromatic precursor could be achieved using safer, in-situ generated halogens. Methods involving aqueous hydrohalic acid with hydrogen peroxide as a clean oxidant represent a significant improvement over using elemental bromine or chlorine gas. researchgate.net Another advanced approach is the use of recyclable brominating systems, such as an aqueous calcium bromide-bromine mixture, which allows for high yields under ambient, solvent-free conditions and enables the recovery and reuse of the brominating agent. rsc.org

Furthermore, the introduction of the nitrile group is another area ripe for green innovation. Traditional methods like the Sandmeyer reaction often use stoichiometric copper(I) cyanide, leading to heavy metal waste. numberanalytics.com Greener alternatives, such as metal-free catalytic systems or processes that utilize non-metallic cyano sources, are being actively developed. organic-chemistry.orgresearchgate.net Research could explore a consolidated, eco-friendly pathway to this compound that integrates these modern techniques.

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages |

|---|---|---|---|

| Halogenation (Bromination/Chlorination) | Elemental Br₂/Cl₂ with Lewis Acid Catalyst | In-situ generation of halogen (e.g., H₂O₂/HBr/HCl) | Avoids handling of toxic elemental halogens; water as a byproduct. researchgate.net |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) in organic solvents | Recyclable CaBr₂–Br₂ system in water | Solvent-free conditions; high atom economy; recyclable reagent. rsc.org |

| Cyanation | Sandmeyer Reaction (Ar-N₂⁺ + CuCN) | Palladium-catalyzed cyanation with K₄[Fe(CN)₆] | Uses a less toxic cyanide source; lower catalyst loading. |

| Overall Process | Multiple steps with purification at each stage | One-pot or telescoping synthesis using flow chemistry | Reduced solvent use, improved safety, and higher throughput. |

Integration of Advanced Computational Techniques in Research Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental design, thereby saving time and resources. utexas.eduacs.org For a molecule like this compound, where experimental data is scarce, DFT calculations can provide foundational insights into its structure, reactivity, and spectroscopic characteristics.

Computational studies on analogous substituted benzonitriles have successfully predicted the effects of various functional groups on bond stability and reaction energetics. utexas.edu For example, DFT has been used to elucidate the mechanisms of complex reactions like [3+2] cycloadditions involving benzonitrile (B105546) N-oxides and to rationalize the influence of substituents on reaction rates. nih.gov Similar computational models could be applied to this compound to predict its behavior in key synthetic transformations, such as cross-coupling reactions. By calculating properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electron affinity, and molecular electrostatic potential, researchers can forecast the molecule's reactivity and design targeted experiments. ichem.mdnih.gov This predictive power is crucial for efficiently exploring the synthetic utility of the compound.

| Computational Method | Predicted Property | Application in Research Design |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides accurate bond lengths and angles to understand steric effects. |

| DFT / Time-Dependent DFT (TD-DFT) | Electronic Properties (HOMO/LUMO, Band Gap) | Predicts reactivity, electronic transitions (UV-Vis spectra), and potential for use in electronic materials. nih.gov |

| DFT | Vibrational Frequencies | Simulates IR and Raman spectra to aid in the experimental characterization of the compound and its derivatives. |

| DFT | Reaction Pathway Energetics | Calculates transition state energies to predict the feasibility and selectivity of potential reactions, guiding the choice of catalysts and conditions. utexas.edunih.gov |

Potential in Materials Science Research and Functional Applications

Substituted benzonitriles are valuable precursors in the synthesis of advanced functional materials, including dyes, pigments, and organic electronic components. ontosight.aiontosight.ai The specific substitution pattern of this compound makes it an intriguing candidate for the development of novel materials with tailored properties.

A particularly relevant area is the synthesis of phthalocyanines, a class of robust and intensely colored macrocyclic compounds used extensively as industrial pigments and in applications such as catalysis, gas sensing, and photovoltaics. nih.gov Phthalocyanines are typically synthesized from phthalonitrile (B49051) (1,2-dicyanobenzene) precursors, and their electronic and optical properties can be fine-tuned by introducing substituents onto the benzene (B151609) rings. swan.ac.ukresearchgate.net It is conceivable that derivatives of this compound could serve as building blocks for novel phthalocyanine (B1677752) analogues or other complex conjugated systems. The presence of bromo and chloro groups provides reactive handles for further functionalization through cross-coupling reactions, allowing for the construction of larger, well-defined molecular architectures. The combined electronic effects of the halogens, the methyl group, and the nitrile could lead to materials with unique photophysical properties, such as specific absorption/emission wavelengths or enhanced charge-transport characteristics.

| Material Class | Potential Role of the Compound | Resulting Application |

|---|---|---|

| Functional Dyes & Pigments | As a precursor to novel phthalocyanine or porphyrin analogues. | High-performance coatings, printing inks, and optoelectronic devices. nih.gov |

| Organic Semiconductors | As a building block for larger π-conjugated systems via cross-coupling reactions. | Active layers in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). ontosight.ai |

| Liquid Crystals | As a core structural unit, where the rigid aromatic ring and polar nitrile group can induce mesophase formation. | Display technologies and optical sensors. |

| Supramolecular Assemblies | As a guest molecule for recognition by macrocyclic hosts, leveraging the nitrile group for hydrogen bonding. nih.gov | Advanced sensing, molecular encapsulation, and drug delivery systems. |

Fundamental Contributions to Organic Synthesis and Reaction Mechanism Understanding

Polyfunctionalized aromatic molecules are invaluable for probing the subtleties of reaction mechanisms and for developing new synthetic strategies. This compound, with its distinct electronic and steric environment, can serve as an excellent model substrate for fundamental studies in organic chemistry.

The presence of two different halogen atoms (bromine and chlorine) at electronically distinct positions offers a platform to study selectivity in transition metal-catalyzed cross-coupling reactions. rsc.org For example, under specific palladium-catalyzed conditions, it may be possible to selectively react the more labile C-Br bond while leaving the C-Cl bond intact, allowing for sequential, site-specific modifications. researchgate.net Studying these reactions would provide deeper insight into the mechanisms of oxidative addition and the factors that control catalyst selectivity.

Furthermore, the interplay of the electron-withdrawing nitrile and halogen groups with the electron-donating methyl group creates a unique electronic landscape on the aromatic ring. This allows for detailed investigations into electrophilic aromatic substitution, nucleophilic aromatic substitution, and the directing effects of multiple substituents. The nitrile group itself is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids, providing entry into a wide range of other compound classes. wikipedia.orgyoutube.com Experimental data from reactions involving this molecule can be used to validate and refine the computational models discussed previously, thereby strengthening the predictive power of theoretical chemistry and contributing to a more profound understanding of structure-reactivity relationships in organic chemistry. researchgate.net

Q & A

Basic Research Question

- IR Spectroscopy : Monitor the sharp C≡N stretch near 2220–2240 cm⁻¹ and C-Br/C-Cl stretches at 600–800 cm⁻¹. Discrepancies in peak positions may indicate impurities or solvent interactions .

- NMR : In H NMR, the methyl group (4-CH₃) appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns reflecting substituent positions. C NMR confirms nitrile (C≡N) at ~115 ppm and halogenated carbons at 120–140 ppm .

- Mass Spectrometry : The molecular ion peak [M]⁺ should align with the exact mass (calculated: 230.44 g/mol). Fragmentation patterns (e.g., loss of Br or Cl) validate structural integrity .

How do steric and electronic effects of bromo, chloro, and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The methyl group at position 4 introduces steric hindrance, slowing oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Conversely, electron-withdrawing Br and Cl substituents activate the aryl ring toward nucleophilic substitution but deactivate it toward electrophilic attacks. Computational studies (DFT) suggest the nitrile group enhances electrophilicity at the meta position, making it reactive in cyano-directed C-H functionalization . Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) to mitigate steric effects .

How should researchers address discrepancies in reported melting points or spectral data for halogenated benzonitriles across studies?

Data Contradiction Analysis

Discrepancies often arise from polymorphic forms, solvent residues, or impurities. For example, melting points vary if the compound is isolated as a hydrate vs. anhydrous form. Cross-validate data using differential scanning calorimetry (DSC) and X-ray crystallography. If IR spectra lack consistency (e.g., C≡N shifts), ensure samples are dried thoroughly to exclude moisture interference . Purity thresholds (>95% by HPLC) must be confirmed before comparative analysis .

What are the applications of this compound in designing bioactive molecules or metal-organic frameworks (MOFs)?

Advanced Research Question

The compound serves as a versatile intermediate:

- Pharmaceuticals : The nitrile group can be hydrolyzed to carboxylic acids for protease inhibitor scaffolds. Halogens enable late-stage functionalization via cross-coupling .

- MOFs : The rigid aromatic core and nitrile’s lone pairs facilitate coordination with transition metals (e.g., Cu²⁺, Zn²⁺), creating porous structures for gas storage. Substituent positions dictate pore geometry and stability .

What methodologies optimize the purification of this compound from complex reaction mixtures?

Q. Methodological Design

- Liquid-Liquid Extraction : Use dichloromethane/water to remove polar byproducts.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves halogenated isomers.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Monitor phase separation to avoid co-precipitation of impurities .

How can computational tools predict the stability and reactivity of this compound under varying conditions?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Assess thermal stability by modeling decomposition pathways at elevated temperatures.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning.

- Solubility Parameters : COSMO-RS predicts solubility in organic solvents, aiding reaction solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.